molecular formula C12H10Cl2N2OS B5728158 N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B5728158
M. Wt: 301.2 g/mol
InChI Key: VPHCKGFGMDZXID-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves the reaction of 3,4-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of acetic anhydride as a reagent to introduce the acetamide group. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5-dichlorophenyl)acetamide
  • 3,4-Dichlorophenethylamine

Uniqueness

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other thiazole derivatives. Its dichlorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-6-11(16-12(18-6)15-7(2)17)8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHCKGFGMDZXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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